molecular formula C7H7IS B1305124 2-Iodothioanisole CAS No. 33775-94-9

2-Iodothioanisole

Cat. No. B1305124
CAS RN: 33775-94-9
M. Wt: 250.1 g/mol
InChI Key: YENHZHSFWAPGIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Iodothioanisole involves various innovative methods. One approach includes the tert-Butyl hydroperoxide-initiated radical cyclization of 2-alkynylthioanisoles with sulfinic acids, leading to the formation of 3-(arylsulfonyl)benzothiophenes under mild conditions . Another method utilizes iodine(III) catalysis, generated in situ from iodoarene with m-CPBA and Tf2NH, to promote a metal-free [2 + 2 + 1] cycloaddition reaction, forming oxazoles from alkynes, nitriles, and oxygen atoms . Additionally, iodine-catalyzed and oxygen-promoted cascade reactions of isothiocyanatobenzenes with amines have been developed for the synthesis of 2-aminobenzothiazoles, avoiding the use of ortho-halo-substituted precursors and hazardous oxidants .

Molecular Structure Analysis

The molecular structure of 2-Iodothioanisole derivatives is characterized by the presence of iodine and sulfur atoms, which play a crucial role in the reactivity and properties of these compounds. The synthesis methods mentioned above result in the formation of various bonds, such as C(sp3)-S(Se) and C(sp2)-S(Se), which are essential for the molecular architecture of the resulting benzothiophenes, benzoselenophenes, and oxazoles .

Chemical Reactions Analysis

The chemical reactivity of 2-Iodothioanisole derivatives is highlighted by their ability to undergo radical cyclization and cycloaddition reactions. The iodine-catalyzed reactions are particularly noteworthy, as they enable the formation of complex heterocyclic structures from simple precursors. The use of iodine as a catalyst and oxygen as an oxidant in the synthesis of 2-aminobenzothiazoles exemplifies the versatility of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Iodothioanisole derivatives, such as solubility, melting points, and reactivity, are influenced by the presence of iodine and sulfur atoms. For instance, the synthesis of 2,3-difluoro-4-iodoanisole involves a series of reactions including diazotization and the Sandmeyer reaction, leading to a product with a specific melting point range . The properties of these compounds are further characterized by techniques such as proton nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), which provide insights into their structure and reactivity .

Scientific Research Applications

1. Hormone Therapy and Cardiac Donor Optimization

  • Haemodynamic Effects in Heart Donors : A study by Venkateswaran et al. (2009) explored the haemodynamic effects of hormone therapy, including tri-iodothyronine (T3), in potential heart donors. This research is significant for understanding the role of iodine-containing compounds in optimizing cardiac function in donor hearts (Venkateswaran et al., 2009).

2. Thyroid Carcinogenesis and Function

  • Thyroid Carcinogenesis : Kitahori et al. (1989) investigated the promoting effect of 2,4-diaminoanisole sulfate, a related compound, on thyroid carcinogenesis in rats. This study highlights the potential impact of such compounds on thyroid health and function (Kitahori et al., 1989).
  • Thyroid Hormone Regulation : Bianco et al. (2002) provided insights into the biochemistry, cellular, and molecular biology of iodothyronine selenodeiodinases, which are crucial for thyroid hormone regulation. Such studies are relevant for understanding how iodine-containing compounds like 2-Iodothioanisole may interact with thyroid hormone pathways (Bianco et al., 2002).

3. Imaging and Diagnostics

  • Quantum Dots for Imaging : Michalet et al. (2005) discussed the use of quantum dots for live cell imaging and diagnostics, emphasizing the potential of iodine-based compounds in enhancing imaging techniques (Michalet et al., 2005).

4. Metabolic Syndrome and Drug Development

  • Antiobesity Drug Development : Research by Rutigliano et al. (2020) highlighted the potential of 3-iodothyronamine, an analog of thyroid hormone, as an antiobesity drug. This study demonstrates the significance of iodine-based compounds in developing treatments for metabolic disorders (Rutigliano et al., 2020).

5. Cellular Metabolic Reprogramming

  • Lipolytic Effects of Thyronamine-Like Analogs : Research by Rogowski et al. (2019) on the lipolytic effects of 3-Iodothyronamine and its analogs underscores the role of iodine-based compounds in cellular metabolic reprogramming (Rogowski et al., 2019).

Mechanism of Action

2-Iodothioanisole has been studied as an inhibitor of the enzyme COX-2 (cyclooxygenase-2). COX-2 is involved in the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, 2-Iodothioanisole may modulate inflammatory responses .

properties

IUPAC Name

1-iodo-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENHZHSFWAPGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384246
Record name 2-Iodothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodothioanisole

CAS RN

33775-94-9
Record name 2-Iodothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-2-methylsulfanylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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